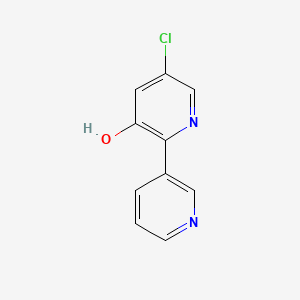
5-Chloro-2-(pyridin-3-yl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(pyridin-3-yl)pyridin-3-ol is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a chlorine atom at the 5-position and a hydroxyl group at the 3-position, with another pyridine ring attached at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(pyridin-3-yl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of pyridine is coupled with a halogenated pyridine in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and provides high yields of the desired product.
Another method involves the direct chlorination of 2-(pyridin-3-yl)pyridin-3-ol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is carried out under reflux conditions and results in the selective chlorination at the 5-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura cross-coupling reaction is particularly suitable for industrial-scale synthesis due to its scalability and efficiency. Additionally, continuous flow reactors can be employed to enhance the reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(pyridin-3-yl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 5-Chloro-2-(pyridin-3-yl)pyridin-3-one.
Reduction: 5-Amino-2-(pyridin-3-yl)pyridin-3-ol.
Substitution: 5-Methoxy-2-(pyridin-3-yl)pyridin-3-ol.
Scientific Research Applications
5-Chloro-2-(pyridin-3-yl)pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly kinase inhibitors and anti-inflammatory agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding assays.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(pyridin-3-yl)pyridin-3-ol involves its interaction with specific molecular targets. In medicinal chemistry, the compound acts as an inhibitor of certain kinases by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of target proteins, thereby inhibiting the downstream signaling pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(pyridin-3-yl)pyridin-3-ol
- 5-Fluoro-2-(pyridin-3-yl)pyridin-3-ol
- 5-Methoxy-2-(pyridin-3-yl)pyridin-3-ol
Uniqueness
5-Chloro-2-(pyridin-3-yl)pyridin-3-ol is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and binding affinity in biological systems, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C10H7ClN2O |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
5-chloro-2-pyridin-3-ylpyridin-3-ol |
InChI |
InChI=1S/C10H7ClN2O/c11-8-4-9(14)10(13-6-8)7-2-1-3-12-5-7/h1-6,14H |
InChI Key |
HUDSDJDURMELHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=N2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B13254791.png)
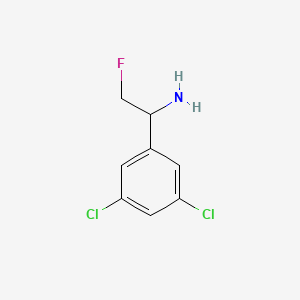
![2-[2-(2H-1,2,3-Triazol-2-yl)ethyl]piperidine](/img/structure/B13254804.png)

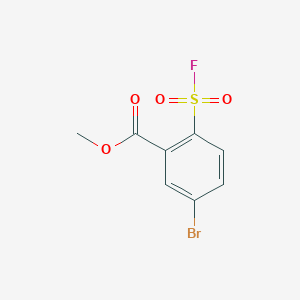
![(2-Methylpropyl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13254833.png)
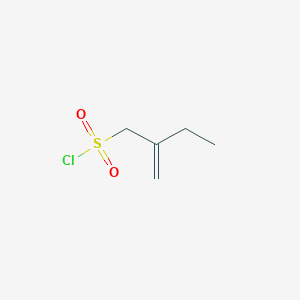
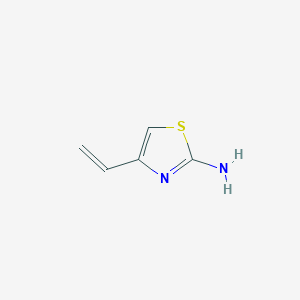
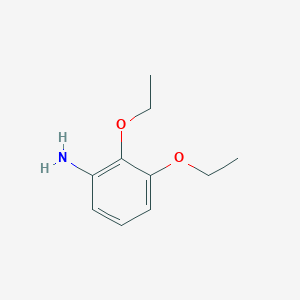

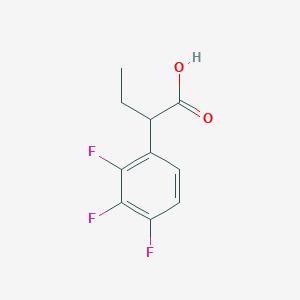
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13254867.png)
amine](/img/structure/B13254875.png)
![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13254877.png)
